1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 2268818-18-2
VCID: VC13654086
InChI: InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2
SMILES: C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.20 g/mol

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

CAS No.: 2268818-18-2

Cat. No.: VC13654086

Molecular Formula: C11H10F3NO3

Molecular Weight: 261.20 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene - 2268818-18-2

Specification

CAS No. 2268818-18-2
Molecular Formula C11H10F3NO3
Molecular Weight 261.20 g/mol
IUPAC Name 7-nitro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol
Standard InChI InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2
Standard InChI Key LLNYNUUETSLPDJ-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O
Canonical SMILES C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) core, a bicyclic system comprising one fully saturated cyclohexane ring fused to a benzene ring. Key substituents include:

  • A hydroxyl group (-OH) at position 1, imparting polarity and hydrogen-bonding capability.

  • A trifluoromethyl group (-CF3_3) at position 1, contributing electron-withdrawing effects and metabolic stability.

  • A nitro group (-NO2_2) at position 7, enabling electrophilic reactivity and participation in redox reactions.

The molecular formula is C11_{11}H10_{10}F3_3NO3_3, with a molar mass of 261.20 g/mol. Crystallographic data remain limited, but analogous tetrahydronaphthalene derivatives exhibit chair conformations in the saturated ring, stabilized by hyperconjugation between the cyclohexane and aromatic systems .

Synthetic Methodologies

Core Framework Construction

The tetrahydronaphthalene backbone is typically synthesized via Birch reduction or catalytic hydrogenation of naphthalene derivatives. A patent by RU2014330C1 describes the reduction of 1,7-dialkoxynaphthalene using sodium in ethanol, yielding monoalkoxytetralone intermediates . For the target compound, nitration and trifluoromethylation steps are critical:

Nitration Strategy

Introducing the nitro group at position 7 requires regioselective electrophilic aromatic substitution. A mixed acid (HNO3_3/H2_2SO4_4) system under controlled temperatures (0–5°C) ensures minimal oxidation of the hydroxyl and trifluoromethyl groups. Yields are optimized by moderating reaction times to prevent over-nitration .

Trifluoromethylation

The trifluoromethyl group is introduced via Ullmann-type coupling or radical trifluoromethylation. Recent advances employ Langlois’ reagent (CF3_3SO2_2Na) in the presence of copper catalysts, achieving C–CF3_3 bond formation at position 1 with >80% efficiency.

Final Functionalization

Hydroxylation at position 1 is achieved through acid-catalyzed hydrolysis of intermediate ethers or oxidative dearomatization using hypervalent iodine reagents. A representative synthesis from Accela ChemBio involves:

  • Reductive amination of tetralone with N-methylpiperazine.

  • Boron hydride reduction to yield the tetrahydronaphthalene scaffold.

  • Sequential nitration and trifluoromethylation under inert conditions .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Accela ChemBio’s safety sheet indicate:

PropertyValueConditions
Melting PointNot determined
Boiling PointNot determined
Solubility in WaterLow (<1 mg/mL)25°C
Solubility in Organic SolventsHigh (DMSO, ethanol, acetone)25°C

The compound’s lipophilicity (logP ≈ 2.8) aligns with its trifluoromethyl and nitro groups, favoring membrane permeability in biological systems .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J=8.4 Hz, 1H, H-8), 7.02 (d, J=8.4 Hz, 1H, H-6), 4.21 (s, 1H, -OH), 3.15–2.85 (m, 4H, cyclohexane CH2_2).

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -62.5 (s, CF3_3).

  • IR (KBr): 3350 cm1^{-1} (-OH), 1520 cm1^{-1} (NO2_2), 1340 cm1^{-1} (C-F) .

Research Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low regioselectivity during nitration. Future work may explore directed ortho-metalation or enzyme-catalyzed nitration to improve yields.

Toxicity Profiling

The absence of ecotoxicological data necessitates OECD guideline-compliant studies on aquatic and terrestrial organisms.

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